molecular formula C13H14N4O2 B2421566 6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2034363-11-4

6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2421566
CAS No.: 2034363-11-4
M. Wt: 258.281
InChI Key: UGBHRYRGAYJRDN-UHFFFAOYSA-N
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Description

6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide is a compound belonging to the class of pyridinecarboxamide derivatives. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a pyridine derivative with a pyrimidine derivative in the presence of a palladium catalyst and a boron reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis. This inhibition leads to reduced collagen deposition and potential anti-fibrotic effects . Additionally, the compound may interact with other molecular targets involved in fibrosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide is unique due to its specific structural features and potential biological activities. Compared to similar compounds, it has shown better anti-fibrotic activities and may offer advantages in terms of efficacy and safety .

Properties

IUPAC Name

6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-3-19-12-7-10(14-8-15-12)13(18)17-11-6-4-5-9(2)16-11/h4-8H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBHRYRGAYJRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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